molecular formula C14H12Cl4N4O2Zn B1498696 Fast Blue B Salt CAS No. 84633-94-3

Fast Blue B Salt

Cat. No.: B1498696
CAS No.: 84633-94-3
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fast Blue B Salt, also known by its CAS number 84633-94-3, is a chemical compound with the molecular formula C14H12Cl4N4O2Zn.

Preparation Methods

The synthesis of Fast Blue B Salt typically involves the reaction of zinc chloride with a ligand containing nitrogen and oxygen donor atoms. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Fast Blue B Salt undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: Substitution reactions involving this compound often result in the replacement of one or more ligands with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic ligands.

Scientific Research Applications

Fast Blue B Salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: this compound is used in the production of advanced materials, including nanomaterials and coordination polymers.

Mechanism of Action

The mechanism of action of Fast Blue B Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The zinc ion in the compound plays a crucial role in its activity, facilitating the binding to target molecules and modulating their function. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Fast Blue B Salt can be compared with other zinc complexes and coordination compounds. Similar compounds include:

    Zinc acetate: Another zinc complex with different ligands and applications.

    Zinc chloride: A simpler zinc compound with distinct properties and uses.

    Zinc oxide: A widely used zinc compound with applications in various fields, including medicine and industry

Properties

CAS No.

84633-94-3

Molecular Formula

C14H12Cl4N4O2Zn

Molecular Weight

475.5 g/mol

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

84633-94-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.